molecular formula C8H13NO2 B7825054 (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B7825054
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-WNJXEPBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has been utilized in conformational studies. For example, it's used to analyze the torsion angles in amino acid residues, which is important for understanding protein structure and function (Buñuel et al., 1997).

Stereochemical Analysis

The compound serves in the analysis and synthesis of stereostructures, as demonstrated by Palkó et al. (2005), who used it in the synthesis of diastereomers (Palkó et al., 2005).

Chemical Synthesis

It has applications in the synthesis of other chemical compounds. For instance, Christensen et al. (1983) synthesized isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids using a similar compound (Christensen et al., 1983).

Chiral Auxiliaries

The compound is potentially useful as a chiral auxiliary in organic synthesis, aiding in the creation of stereoselective reactions (Ishizuka et al., 1990).

Mimicking Biological Structures

It is used in mimicking biological structures like γ-turns in peptides, which is significant for understanding protein folding and design (Jin Park et al., 2008).

Reactivity Studies

The compound is utilized in studies of chemical reactivity and formation of complex structures (Stájer et al., 2004).

Enantioselective Synthesis

It plays a role in the enantioselective synthesis of amino acids, which is a critical aspect of developing pharmaceuticals and other biologically active compounds (Pyne et al., 1993).

Conformational Analysis in Crystallography

The compound aids in crystallographic studies to determine molecular conformation, which is vital in drug design and understanding molecular interactions (Buñuel et al., 1996).

Transition State Mimicry

It is used in synthesizing compounds that mimic transition states or torsionally distorted ground states in biochemical reactions, relevant for enzyme studies and drug development (Smith et al., 1995).

properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-WNJXEPBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

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